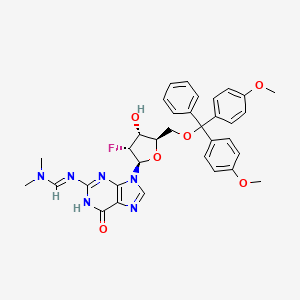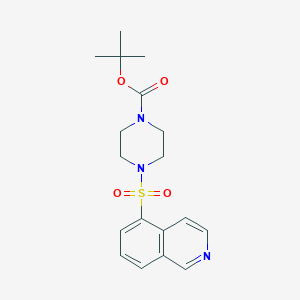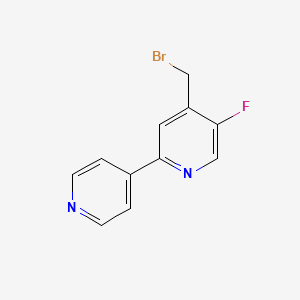![molecular formula C12H15NO2 B13153891 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group on the pyrrolidine ring adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the reaction of a suitable aldehyde with a pyrrolidine derivative under controlled conditions. For instance, the reaction of benzaldehyde with 3-(hydroxymethyl)pyrrolidine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products Formed
Oxidation: Formation of 2-[3-(Carboxymethyl)pyrrolidin-1-YL]benzaldehyde.
Reduction: Formation of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzaldehyde moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-1-yl)benzaldehyde
- 2-[3-(Methoxymethyl)pyrrolidin-1-yl]benzaldehyde
- 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide
Uniqueness
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug discovery .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-5-6-13(7-10)12-4-2-1-3-11(12)9-15/h1-4,9-10,14H,5-8H2 |
InChI Key |
WLFJNTUSQIYFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)



![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)
![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)




